(2-Ethyloxetan-2-yl)methanol
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Overview
Description
(2-Ethyloxetan-2-yl)methanol: is an organic compound with the molecular formula C6H12O2. It features a four-membered oxetane ring, which is known for its stability and unique reactivity. This compound is used in various chemical and industrial applications due to its versatile properties.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Intramolecular Cyclization: One common method involves the intramolecular cyclization of appropriate precursors.
Epoxide Ring Opening/Ring Closing: Another method involves the ring-opening of epoxides followed by ring-closing to form the oxetane ring.
Industrial Production Methods: Industrial production often utilizes efficient catalytic processes to ensure high yields and purity. The use of specific catalysts and controlled reaction conditions helps in scaling up the production while maintaining the quality of the compound .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (2-Ethyloxetan-2-yl)methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: It can be reduced to form various alcohol derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the oxetane ring are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products:
Oxidation: Aldehydes and carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Halogenated oxetanes and other substituted derivatives.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex molecules.
- Acts as a precursor in the preparation of various polymers and resins .
Biology and Medicine:
- Investigated for its potential use in drug delivery systems due to its stability and reactivity.
- Studied for its role in the synthesis of biologically active compounds .
Industry:
- Utilized in the production of UV-curable coatings and adhesives.
- Employed in the manufacture of high-performance materials for various industrial applications .
Mechanism of Action
The mechanism of action of (2-Ethyloxetan-2-yl)methanol involves its ability to undergo ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can then participate in further chemical reactions, making the compound a valuable synthetic intermediate. The oxetane ring’s strain energy facilitates these ring-opening reactions, allowing for the formation of various products .
Comparison with Similar Compounds
(3-Ethyloxetan-3-yl)methanol: Similar in structure but differs in the position of the ethyl group.
Oxetan-3-one: Another oxetane derivative with different reactivity due to the presence of a carbonyl group.
Uniqueness:
- (2-Ethyloxetan-2-yl)methanol is unique due to its specific ring structure and the position of the ethyl group, which influences its reactivity and stability. This makes it particularly useful in applications requiring precise control over chemical reactions .
Properties
Molecular Formula |
C6H12O2 |
---|---|
Molecular Weight |
116.16 g/mol |
IUPAC Name |
(2-ethyloxetan-2-yl)methanol |
InChI |
InChI=1S/C6H12O2/c1-2-6(5-7)3-4-8-6/h7H,2-5H2,1H3 |
InChI Key |
GDCVWNMIFDZYRE-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CCO1)CO |
Origin of Product |
United States |
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